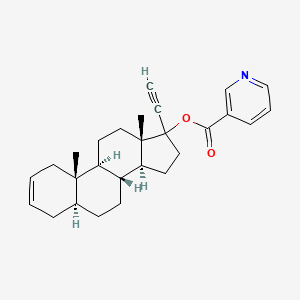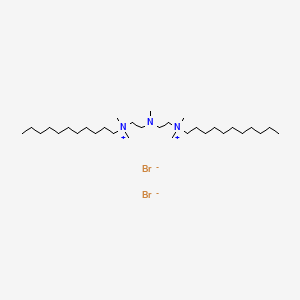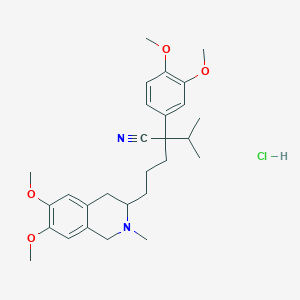
Aluminum formate
描述
Aluminum formate is the aluminum salt of formic acid, with the chemical formula Al(HCOO)₃. It is a white powder that is insoluble in water. This compound is notable for its applications in various fields, including environmental science and materials engineering .
作用机制
Target of Action
Aluminum formate (AF) primarily targets carbon dioxide (CO2) in the environment . It is a metal-organic framework (MOF) that exhibits excellent CO2 adsorption capacities .
Mode of Action
This compound interacts with its target, CO2, through a process known as adsorption . This process involves the adhesion of CO2 molecules to the surface of the this compound. The preferential adsorption of CO2 is a size-selective separation that depends on the subtle difference between the kinetic diameters of CO2 and nitrogen (N2) .
Pharmacokinetics
It’s known that af can be made inexpensively from commodity chemicals, suggesting it has goodbioavailability in the environment .
Result of Action
The primary result of this compound’s action is the reduction of CO2 levels in the environment . By adsorbing CO2, AF helps mitigate the impact of greenhouse gas emissions, contributing to efforts to combat climate change.
Action Environment
This compound is effective in various environments, particularly in dried CO2-containing gas streams at elevated temperatures . It is scalable, readily pelletized, stable to sulfur dioxide (SO2) and nitrogen monoxide (NO), and simple to regenerate
生化分析
Biochemical Properties
Aluminum formate plays a significant role in biochemical reactions, particularly in coagulation processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with formate dehydrogenase, an enzyme that catalyzes the oxidation of formate to carbon dioxide. This interaction is crucial for the detoxification of formate in biological systems . Additionally, this compound can bind to proteins such as bovine serum albumin, affecting their structure and function .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate stress response pathways by inducing the production of reactive oxygen species, which in turn leads to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under neutral pH conditions but can degrade under acidic or basic conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used effectively in biochemical applications . At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the impact of this compound becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the detoxification of formate. It interacts with enzymes such as formate dehydrogenase, which catalyzes the conversion of formate to carbon dioxide . This interaction is essential for maintaining cellular homeostasis and preventing the accumulation of toxic formate levels. This compound also affects the levels of other metabolites by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound within the cell . The distribution of this compound is influenced by its binding affinity to various cellular components, including proteins and membranes . This localization is crucial for its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and energy production . The targeting of this compound to these compartments is essential for its role in biochemical reactions and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: Aluminum formate can be synthesized through the reaction of aluminum hydroxide with formic acid. The reaction typically involves mixing aluminum hydroxide with formic acid in a controlled environment to yield this compound along with by-products such as carbon dioxide and water .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting aluminum soaps with formic acid. This method ensures a high yield of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
化学反应分析
Types of Reactions: Aluminum formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aluminum oxide and carbon dioxide.
Reduction: It can be reduced under specific conditions to yield aluminum metal and formic acid.
Substitution: In the presence of strong acids or bases, this compound can undergo substitution reactions to form different aluminum salts.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Aluminum oxide and carbon dioxide.
Reduction: Aluminum metal and formic acid.
Substitution: Various aluminum salts depending on the reagents used.
科学研究应用
Aluminum formate has a wide range of applications in scientific research:
相似化合物的比较
Aluminum formate can be compared with other metal formates such as:
Calcium Formate: Used primarily in the construction industry as a setting accelerator for concrete.
Magnesium Formate: Employed in the agricultural sector as a soil conditioner.
Zinc Formate: Utilized in the production of zinc oxide, which is used in various industrial applications.
Uniqueness: this compound is unique due to its high selectivity and efficiency in gas adsorption applications, particularly for carbon dioxide capture. Its stability and scalability make it a valuable material for industrial applications .
属性
IUPAC Name |
aluminum;triformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O2.Al/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWPFSQVORELDX-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].C(=O)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3AlO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64-18-6 (Parent) | |
| Record name | Aluminum formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007360534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044724 | |
| Record name | Aluminum triformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7360-53-4 | |
| Record name | Aluminum formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007360534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, aluminum salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum triformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium triformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINUM FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D34IG724V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(1R,2R,3R)-2-[(3R)-3,7-dihydroxy-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1211478.png)












